molecular formula C26H24Cl6O8 B11814150 Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate

Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate

Cat. No.: B11814150
M. Wt: 677.2 g/mol
InChI Key: IXPBBMANVMGMBD-UHFFFAOYSA-N
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Description

Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate: is an organic compound with the formula (C5H11O2CC6HCl3O)2C2O2. It is a white solid classified as a diester of oxalic acid. This compound is known for its role as an active ingredient in chemiluminescence, particularly in glowsticks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate can be synthesized by reacting 2-carbopentoxy-3,5,6-trichlorophenol with oxalyl chloride. The reaction typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves a series of steps including inflation, feeding, pressurizing, mixing, reacting, heat preserving, discharging, and decompressing and drying. The process utilizes equipment such as a feeding kettle, diaphragm pump, reaction kettle, filter press, distillation still, and vacuum pump .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate involves its decomposition in the presence of hydrogen peroxide. This reaction produces 1,2-dioxetanedione, which subsequently decomposes to emit light. The reaction rate is pH-dependent, with slightly alkaline conditions producing brighter light .

Comparison with Similar Compounds

Uniqueness: Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate is unique due to its specific structure and the brightness of the chemiluminescence it produces. The presence of the pentoxycarbonyl group enhances its solubility in organic solvents, making it highly efficient in producing strong chemiluminescent light .

Biological Activity

Bis(2,4,5-trichloro-6-i-pentoxycarbonylphenyl) oxalate, commonly known as CPPO, is an organic compound that serves as a key ingredient in chemiluminescent applications, particularly in glowsticks. Its structure consists of two 2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl groups esterified with oxalic acid. This compound exhibits notable biological activities that warrant comprehensive investigation.

  • Molecular Formula : C₂₆H₂₄Cl₆O₈
  • Molecular Weight : 677.17 g/mol
  • Physical State : White to almost white powder or crystalline solid
  • Purity : >98.0% (HPLC)
  • CAS Number : 30431-54-0

The biological activity of CPPO primarily arises from its ability to undergo chemiluminescence when reacted with hydrogen peroxide in organic solvents. This reaction leads to the formation of 1,2-dioxetanedione, which is responsible for the light emission observed in glowsticks. The reaction's efficiency is pH-dependent, with slightly alkaline conditions enhancing the brightness of the emitted light.

Biological Activity and Toxicology

CPPO has been studied for its potential toxicological effects. The following table summarizes key findings regarding its biological activity:

Parameter Observation
Toxicity Harmful if swallowed or inhaled; skin contact may cause irritation .
Environmental Impact Classified as hazardous waste; requires careful disposal .
Chemical Behavior Light and moisture-sensitive; should be stored under inert gas .

Case Studies

  • Chemiluminescence Efficiency :
    A study demonstrated that CPPO's light emission can be significantly enhanced by adjusting the pH of the solution. The optimal conditions for maximum brightness were identified as slightly alkaline environments achieved by adding sodium salicylate .
  • Toxicological Assessment :
    Research indicates that exposure to CPPO can lead to adverse health effects, including respiratory issues upon inhalation and skin irritation upon contact. These findings highlight the importance of safety measures when handling this compound in laboratory settings .
  • Application in Glowsticks :
    CPPO was developed by American Cyanamid in the 1960s and has since been widely used in commercial glowstick formulations. Its effectiveness as a luminescent agent has made it a staple in various applications ranging from entertainment to emergency signaling .

Properties

Molecular Formula

C26H24Cl6O8

Molecular Weight

677.2 g/mol

IUPAC Name

bis[3,4,6-trichloro-2-(3-methylbutoxycarbonyl)phenyl] oxalate

InChI

InChI=1S/C26H24Cl6O8/c1-11(2)5-7-37-23(33)17-19(31)13(27)9-15(29)21(17)39-25(35)26(36)40-22-16(30)10-14(28)20(32)18(22)24(34)38-8-6-12(3)4/h9-12H,5-8H2,1-4H3

InChI Key

IXPBBMANVMGMBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)C(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)C(=O)OCCC(C)C

Origin of Product

United States

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